4-Bromo-1-(bromomethyl)-2-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of bromo-nitrobenzene derivatives typically involves multistep reactions starting from simpler aromatic compounds. For instance, 1,4-Bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene through a series of reactions including nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) showing the complexity and steps involved in synthesizing such brominated nitro compounds (Song Yan-min, 2007).
Molecular Structure Analysis
The structure of bromo-nitrobenzene compounds has been analyzed through various techniques like X-Ray diffraction, showing interactions such as Br···Br, C–H···Br, and C–Br···π which are essential for understanding the chemical behavior and reactivity of these compounds (P. Jones, P. Kuś, I. Dix, 2012).
Chemical Reactions and Properties
Bromo-nitrobenzene derivatives are involved in radical anionic reactions and can show different reactivity based on the solvent environment. For example, the radical anions of 1-bromo-4-nitrobenzene demonstrate increased reactivity in ionic liquids compared to traditional solvents, which could influence their behavior in synthetic applications (S. Ernst et al., 2013).
Scientific Research Applications
Synthesis of Medicinal Compounds:
- It serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
Development of Analytical Methods:
- Methods for determining potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene in pharmaceutical compounds like rizatriptan benzoate, have been developed using techniques such as GC–MS and LC–MS (N. Raman et al., 2017).
Material Science and Polymer Research:
- In the field of polymer solar cells, 1-Bromo-4-Nitrobenzene was used to improve electron transfer processes, enhancing the efficiency of these cells (G. Fu et al., 2015).
Electrochemical Studies:
- The compound's behavior as a radical anion in room temperature ionic liquids has been explored. This research suggests that the ionic solvent can promote the reactivity of the radical anion, potentially leading to new applications in electrochemistry (S. Ernst et al., 2013).
Chemical Synthesis Methods:
- It has been used as a reagent in the synthesis of various organic compounds, including quinolines and phenanthridines, via palladium-mediated Ullmann cross-coupling reactions (M. Banwell et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBMQFFQYDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509230 | |
Record name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(bromomethyl)-2-nitrobenzene | |
CAS RN |
82420-34-6 | |
Record name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitrobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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